molecular formula C9H10N2O2 B1517562 2-(Allylamino)nicotinic acid CAS No. 1019126-98-7

2-(Allylamino)nicotinic acid

Cat. No. B1517562
M. Wt: 178.19 g/mol
InChI Key: WDIHOHTUZOCWRQ-UHFFFAOYSA-N
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Description

2-(Allylamino)nicotinic Acid, also known by its CAS number 1019126-98-7, is a chemical compound with the molecular formula C9H10N2O2 . It is a high-quality reference standard .


Synthesis Analysis

The synthesis of 2-(arylamino)nicotinic acids, which includes 2-(Allylamino)nicotinic acid, can be achieved through hydrothermal reactions at 150–180 °C . The process involves the amination of 2-chloronicotinic acid with aromatic amine derivatives, using potassium carbonate as a base . This procedure is efficient, environmentally friendly, and practical, with moderate to excellent yields (up to 98%) . An alternative solvent-free synthesis method has also been reported, using boric acid as a catalyst .


Molecular Structure Analysis

The molecular structure of 2-(Allylamino)nicotinic Acid is represented by the formula C9H10N2O2 . The InChI code for this compound is 1S/C9H10N2O2/c1-2-5-10-8-7 (9 (12)13)4-3-6-11-8/h2-4,6H,1,5H2, (H,10,11) (H,12,13) .

Scientific Research Applications

  • Anti-Inflammatory Agents:

    • Results: Reduced inflammation markers, such as cytokines or prostaglandins, indicating potential therapeutic use .
  • Analgesics:

    • Results: Reduced pain perception, suggesting analgesic effects .
  • Hydrothermal Synthesis:

    • Summary: 2-(Allylamino)nicotinic acid can be synthesized via hydrothermal methods .
  • Vitamin B3 Derivatives:

    • Results: Essential for various cellular processes, although not stored in the human body .

Safety And Hazards

2-(Allylamino)nicotinic Acid is classified as an irritant . The Material Safety Data Sheet (MSDS) for this compound can be found online .

Future Directions

The synthesis of 2-(arylamino)nicotinic acids, including 2-(Allylamino)nicotinic Acid, has been studied for its potential applications in the development of nonsteroidal anti-inflammatory drugs . The environmentally friendly and practical synthesis methods developed could be further optimized and applied in the large-scale production of these compounds . Additionally, the use of solvent-free synthesis methods represents a promising direction for future research .

properties

IUPAC Name

2-(prop-2-enylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIHOHTUZOCWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylamino)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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